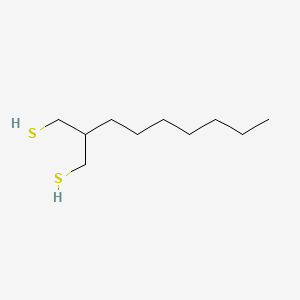

2-Heptylpropane-1,3-dithiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86103-38-0 |

|---|---|

Molecular Formula |

C10H22S2 |

Molecular Weight |

206.4 g/mol |

IUPAC Name |

2-heptylpropane-1,3-dithiol |

InChI |

InChI=1S/C10H22S2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 |

InChI Key |

NTYVCZOYSCSJFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CS)CS |

Origin of Product |

United States |

Synthetic Methodologies for 2 Heptylpropane 1,3 Dithiol and Its Analogs

Strategies for Carbon-Sulfur Bond Formation in 1,3-Dithiol Synthesis

The creation of the two C-S bonds in a 1,3-dithiol structure is the cornerstone of its synthesis. The primary approaches involve either the direct introduction of thiol groups or the conversion of pre-existing functional groups, such as halogens, into thiols.

Direct Thiolation Routes for Propane-1,3-dithiols

Direct thiolation involves the introduction of a thiol (-SH) or thiolate (-S⁻) group onto a carbon skeleton. One common method is the nucleophilic substitution of a suitable precursor with a sulfur nucleophile like hydrogen sulfide (B99878) or thiourea. For instance, neopentyl halides can be reacted with hydrogen sulfide or thiourea, followed by hydrolysis, to yield the corresponding thiol. This approach is straightforward but may require careful control of reaction conditions to manage the reactivity of sulfur-containing intermediates.

Another direct approach is the visible light-mediated decarboxylative thiolation of alkyl redox-active esters. This method allows for the conversion of abundant carboxylic acids into free thiols, offering a general and facile route to thiols with diverse structures. nih.gov The reaction is applicable to primary, secondary, and tertiary carboxylic acids. nih.gov

Transition-metal catalysis has also emerged as a powerful tool for direct thiolation. Nickel-catalyzed cross-coupling reactions of 1,2,3-triazole N-oxides with alkyl or aryl thiols provide a versatile method for C-S bond formation under mild conditions. rsc.org While this has been demonstrated for various thiols, the principle can be extended to the synthesis of dithiols.

Conversion from Halogenated Precursors

A prevalent strategy for synthesizing 1,3-dithiols involves the use of halogenated precursors. Dihalides, in particular, are common starting materials. For example, 1,3-dibromopropane (B121459) can be reacted with a sulfur source to form the dithiol backbone. The reaction of 1,3-dibromopropane with thiophenol in the presence of a base and a phase-transfer catalyst is one such method. lookchem.com

A two-step sequence is often employed for the synthesis of 1,2-dithiolanes, which involves the initial generation of a 1,3-dithiol. tandfonline.com This can be achieved by reacting 1,3-dichloropropan-2-ol derivatives with a thiol, such as tert-butylthiol, in the presence of a base like potassium carbonate. tandfonline.com

Furthermore, trichloromethyl compounds can be efficiently converted into 1,3-dithianes, which are protected forms of 2-substituted-1,3-dithiols, by reacting them with a mixture of disodium (B8443419) 1,3-propanedithiolate and 1,3-propanedithiol (B87085). beilstein-journals.org This method is particularly effective when the substituent on the trichloromethyl group is electron-withdrawing. beilstein-journals.org

The following table summarizes some common halogenated precursors and their conversion to dithiol derivatives.

| Halogenated Precursor | Reagents | Product Type | Reference |

| Neopentyl bromide | Hydrogen sulfide or Thiourea | Thiol | |

| 1,3-Dibromopropane | Thiophenol, NaOH, Tetrabutylammonium hydroxide | Thioether | lookchem.com |

| 1,3-Dichloropropan-2-ol derivatives | tert-Butylthiol, K₂CO₃ | 1,3-bis-tert-butyl thioether | tandfonline.com |

| Trichloromethyl compounds | Disodium 1,3-propanedithiolate, 1,3-propanedithiol | 1,3-Dithiane (B146892) | beilstein-journals.org |

Stereoselective Synthesis Approaches for Chiral Analogs of Substituted Propane-1,3-dithiols

The synthesis of chiral 2-substituted propane-1,3-dithiols presents an additional challenge of controlling the stereochemistry at the C2 position. While direct stereoselective synthesis of the dithiol itself is not widely reported, the stereoselective synthesis of its precursors, particularly 1,3-dithianes, is a well-established strategy.

One approach involves the stereoselective synthesis of a dithiane derivative of a complex natural product. For example, a stereocontrolled synthesis of a thioketal system, a direct precursor to an active compound from chanterelle mushrooms, has been accomplished using readily available starting materials and a series of stereoselective reactions. researchgate.net This demonstrates the feasibility of constructing complex chiral dithiane structures.

Another strategy involves the use of chiral auxiliaries or catalysts. The stereoselective synthesis of pinane-based 2-amino-1,3-diols highlights a method for the stereoselective construction of a 1,3-difunctionalized moiety. beilstein-journals.org Although this example leads to an amino-diol, the principles of stereoselective functionalization can be conceptually applied to the synthesis of chiral dithiols. The key is the stereoselective construction of the 2-substituted-1,3-difunctional backbone, which can then be converted to the dithiol.

Specific Synthetic Routes to 2-Heptylpropane-1,3-dithiol

A direct synthesis of this compound can be achieved through the formation and subsequent deprotection of its 1,3-dithiane derivative. A common and efficient method for the synthesis of 2-heptyl-1,3-dithiane (B14623058) involves the reaction of 1-octanal with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). rsc.org

The reaction proceeds as follows:

1-Octanal + 1,3-Propanedithiol --(BF₃·Et₂O)--> 2-Heptyl-1,3-dithiane

This reaction typically provides a high yield of the desired dithiane. rsc.org The 2-heptyl-1,3-dithiane can then be isolated and purified. To obtain the target compound, this compound, the dithiane must be deprotected. This is a standard procedure in organic synthesis, often involving reagents that can cleave the thioacetal, such as mercury(II) chloride in the presence of a base, or other oxidative or reductive methods.

The following table outlines the key steps and reagents for the synthesis of 2-heptyl-1,3-dithiane.

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| 1-Octanal, 1,3-Propanedithiol | BF₃·Et₂O | CH₂Cl₂ | 2-Heptyl-1,3-dithiane | 97% | rsc.org |

Methodological Advancements in the Synthesis of Alkyl-Substituted Dithiols

Recent years have seen significant progress in the development of new synthetic methods for C-S bond formation, which are applicable to the synthesis of alkyl-substituted dithiols like this compound.

One notable advancement is the use of nickel-catalyzed C-S cross-coupling reactions . These methods allow for the direct thiolation of unfunctionalized arenes and heterocyclic compounds, and the principles can be extended to alkyl systems. rsc.org The use of nickel catalysts is advantageous due to their lower cost and unique reactivity compared to palladium catalysts. rsc.org

Visible light-mediated photoredox catalysis has also emerged as a powerful tool. The decarboxylative thiolation of alkyl redox-active esters to free thiols is a prime example, offering a mild and general route to a wide variety of thiols from readily available carboxylic acids. nih.gov This method is tolerant of various functional groups and can be used to synthesize primary, secondary, and tertiary thiols. nih.gov

The development of new sulfur transfer agents has also facilitated the synthesis of thiols. For instance, 4-methyl-1,3-thiazole-2(3H)-thione has been reported as an ecofriendly sulfur transfer agent for the preparation of alkanethiols and α,ω-alkanedithiols in high yield and purity. nih.gov This method involves a sequential alkylation followed by a ring closure and offers a simple extraction process for purification. nih.gov

Purification and Isolation Techniques for this compound Products

The purification and isolation of this compound and its precursors are crucial for obtaining a pure product. Given the nature of these sulfur-containing compounds, which are often oils with strong odors, specific techniques are employed.

Distillation is a common method for purifying liquid products like 2-heptyl-1,3-dithiane. rsc.org Bulb-to-bulb distillation is particularly useful for small quantities of high-boiling liquids. lookchem.com

Column chromatography on silica (B1680970) gel is another widely used technique for the purification of dithianes and other intermediates. lookchem.comrsc.org A mixture of non-polar and slightly polar solvents, such as petroleum ether and benzene, is often used as the eluent. lookchem.com

Following the synthesis, a standard work-up procedure is typically employed. This often involves quenching the reaction with a saturated aqueous solution, such as sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane (B109758) or ether. rsc.org The organic layer is then washed with brine, dried over a drying agent like magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure. lookchem.comrsc.org

Given the propensity of thiols to oxidize to disulfides, it is often necessary to handle the final dithiol product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize oxidation.

Reactivity and Reaction Mechanisms of 2 Heptylpropane 1,3 Dithiol Derivatives

Dithiane Formation and Acyl Anion Equivalents

The conversion of a carbonyl's inherent electrophilic nature into a nucleophilic character is a powerful strategy in organic synthesis known as umpolung. The formation of 1,3-dithianes from aldehydes and 1,3-propanedithiol (B87085) is a classic application of this principle, famously developed by E.J. Corey and Dieter Seebach. wikipedia.org

Mechanism of Carbonyl Protection via 1,3-Dithianes

The primary derivative of 2-heptylpropane-1,3-dithiol discussed in the context of synthetic reactivity is the 2-heptyl-1,3-dithiane (B14623058). This compound is typically synthesized not from the dithiol itself, but by the reaction of octanal (B89490) with 1,3-propanedithiol. rsc.org This reaction forms a cyclic thioacetal, a structure known as a 1,3-dithiane (B146892). organic-chemistry.orgscribd.com

The formation of the dithiane proceeds via an acid-catalyzed mechanism, where a Brønsted or Lewis acid activates the carbonyl group of the aldehyde towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. organic-chemistry.orgquimicaorganica.org The reaction is reversible and serves as an effective method for protecting carbonyl groups, as dithianes are stable under both acidic and basic conditions. organic-chemistry.org A specific synthesis involves treating octanal with 1,3-propanedithiol and boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (B109758) at 0 °C, yielding 2-heptyl-1,3-dithiane in high yield. rsc.org

Umpolung Reactivity and its Synthetic Utility

The true synthetic power of the 2-heptyl-1,3-dithiane lies in the concept of "umpolung," or polarity inversion. organic-chemistry.orgwikipedia.org In a typical carbonyl compound, the carbon atom is electrophilic. By converting it into a dithiane, the polarity is reversed. The C2 proton of the dithiane ring is rendered acidic (pKa ≈ 30-31) due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. organic-chemistry.orgyoutube.com

Table 1: Synthetic Applications of 2-Heptyl-1,3-dithiane as an Acyl Anion Equivalent

| Electrophile | Product after Alkylation | Final Product after Hydrolysis | Product Class |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | 2-Heptyl-2-methyl-1,3-dithiane | 2-Nonanone | Ketone |

| 8-iodo-1-ene rsc.org | 2-Heptyl-2-(oct-7-enyl)-1,3-dithiane rsc.org | Heptadeca-16-en-8-one | Unsaturated Ketone |

| Epoxide (e.g., Ethylene oxide) scribd.com | 2-(2-Hydroxyethyl)-2-heptyl-1,3-dithiane | 1-Hydroxy-3-decanone | β-Hydroxy Ketone |

| Aldehyde (e.g., Acetaldehyde) scribd.com | 2-(1-Hydroxyethyl)-2-heptyl-1,3-dithiane | 3-Hydroxy-2-decanone | α-Hydroxy Ketone |

Influence of 2-Heptyl Substitution on Dithiane Stability and Reactivity

The substituent at the C2 position of the dithiane ring influences both its stability and reactivity. The 2-heptyl group, being a long, non-polar alkyl chain, exerts influence primarily through steric effects and by modifying the compound's physical properties.

Reactivity: The steric bulk of the heptyl group can potentially hinder the approach of the strong base used for deprotonation and the subsequent attack of the lithiated intermediate on an electrophile. nih.gov However, studies show that alkylation is generally efficient. rsc.org Research on asymmetric umpolung reactions has indicated that increasing the steric bulk of the C2-substituent can sometimes lead to lower diastereoselectivities in the products. nih.gov

Stability: The stability of the crucial 2-lithio-1,3-dithiane intermediate is a key factor in its synthetic utility. This stability is largely attributed to the polarizability of the sulfur atoms and the longer carbon-sulfur bond length, which help to delocalize the negative charge. organic-chemistry.orgyoutube.com The electron-donating nature of the heptyl group is weak and has a minimal effect on the anion's stability compared to the overriding influence of the sulfur atoms.

Solubility: The lipophilic heptyl chain significantly increases the molecule's solubility in non-polar organic solvents.

Table 2: General Influence of C2-Substituent on Reactivity

| C2-Substituent (R₂) | Relative Acidity of C2-H | Steric Hindrance | Anion Stability | Notes |

|---|---|---|---|---|

| H | Highest | Lowest | High | Most readily forms the anion. wiley.com |

| Alkyl (e.g., Heptyl) | Slightly lower | Moderate | High | Increased steric bulk can affect reaction rates and stereoselectivity. nih.gov |

| Aryl (e.g., Phenyl) | Higher (pKa ~30.7 in DMSO) brynmawr.edu | Moderate | Very High | Anion is stabilized by delocalization into the aromatic ring. nih.gov |

Oxidative Transformations of Thiol Moieties

The sulfur atoms in this compound and its dithiane derivatives are susceptible to oxidation, leading to a variety of sulfur-containing functional groups. These transformations can occur at the free thiol groups of the parent molecule or at the sulfur atoms within the dithiane ring.

Formation of Disulfide Linkages

The oxidation of thiols is a common method for forming disulfide (S-S) bonds. thieme-connect.de For a dithiol like this compound, this oxidation can occur either intramolecularly to form a cyclic disulfide or intermolecularly to yield dimers or polymers. The oxidation of the parent compound, 1,3-propanedithiol, with an oxidant like iodine does not produce a simple six-membered cyclic disulfide (1,2-dithiane), but rather a 14-membered ring dimer containing two disulfide linkages. wikipedia.org This suggests that intramolecular ring closure to a six-membered ring is disfavored, and a similar outcome would be expected for this compound. Various oxidizing agents, including hydrogen peroxide, molecular oxygen, and catalytic systems, can be employed to achieve this transformation under mild conditions. thieme-connect.degoogle.com

Selective Oxidation Pathways

The sulfur atoms within the 2-heptyl-1,3-dithiane ring can be selectively oxidized to afford sulfoxides and sulfones. This transformation alters the electronic properties and steric profile of the molecule and can be a prelude to further synthetic manipulations. For example, the controlled oxidation of 1,3-dithianes can yield the corresponding 1-oxide (a sulfoxide) or 1,3-dioxide (a disulfone). cardiff.ac.uk These oxidized derivatives exhibit unique reactivity; for instance, lithiated 1,3-dithiane oxides can react with organoboranes, leading to carbon-carbon bond formation through alkyl group migration. cardiff.ac.uk Furthermore, electrochemical oxidation of substituted 1,3-dithianes has been shown to produce 1,2-dithiolane (B1197483) 1-oxides. acs.org Aerobic oxidation of lithiated 2-aryl-1,3-dithianes can also lead to complex autooxidative condensation products. tuni.fi

Table 3: Selected Oxidation Reactions of Dithiols and Dithianes

| Substrate | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| Thiols (general) | Hydrogen Peroxide (H₂O₂) | Disulfides | thieme-connect.de |

| 1,3-Propanedithiol | Iodine (I₂) | Bis(disulfide) Dimer | wikipedia.org |

| 2-Substituted-1,3-dithiane | Controlled oxidation (e.g., with a peroxy acid) | 1,3-Dithiane-1-oxide (Sulfoxide) | cardiff.ac.uk |

| 2-Substituted-1,3-dithiane | Stronger oxidation | 1,3-Dithiane-1,3-dioxide (Disulfone) | cardiff.ac.uk |

| Lithiated 2-Aryl-1,3-dithianes | Air (O₂) | Autooxidative Condensation Products | tuni.fi |

| Substituted 1,3-dithianes | Electrochemical Oxidation | 1,2-Dithiolane 1-oxides | acs.org |

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound is primarily defined by the two sulfur atoms of the thiol groups, which act as effective donor atoms for a wide range of metal centers.

Ligand Properties of this compound

This compound functions as a bidentate chelating ligand, utilizing the lone pairs on its two sulfur atoms to coordinate with a metal center. nih.gov The thiol groups are soft donors according to the Hard and Soft Acids and Bases (HSAB) theory, showing a strong affinity for soft metal ions such as Cu(I), Ag(I), Hg(II), and Pd(II), as well as later transition metals. nih.gov

The presence of the C7 heptyl group on the central carbon of the propane (B168953) backbone significantly influences the ligand's physical properties. This long alkyl chain imparts considerable lipophilicity, increasing the solubility of both the free ligand and its metal complexes in nonpolar organic solvents. chemeurope.com This characteristic is advantageous for studying coordination chemistry in non-aqueous media. The propane-1,3-dithiol backbone allows for the formation of a stable six-membered chelate ring upon coordination.

Studies on analogous 2-monoalkylpropane-1,3-dithiols have shown they can form self-assembled monolayers (SAMs) on gold surfaces. researchgate.net This indicates a strong Au-S interaction, where the dithiol anchors to the metal surface. researchgate.net The packing density of such monolayers is lower than that of simple alkanethiols, which can be attributed to the steric bulk of the substituted propane-1,3-dithiol headgroup. researchgate.net

Formation of Dithiolate Complexes and Their Stoichiometry

Dithiolate complexes of this compound are typically formed by reacting the dithiol with a suitable metal salt. The reaction is often carried out in the presence of a weak base to facilitate the deprotonation of the thiol groups (-SH) to the more nucleophilic thiolate groups (-S⁻). This deprotonation enhances the ligand's coordinating ability.

The stoichiometry of the resulting complexes depends on various factors, including the metal ion's coordination number, oxidation state, and the reaction conditions. Common stoichiometries for bidentate dithiolate ligands include:

1:1 (ML): A single ligand coordinates to a metal center. This is common for metals that favor lower coordination numbers or when bulky co-ligands are present.

1:2 (ML₂): Two dithiolate ligands coordinate to a single metal center, which is a frequent arrangement for square planar (e.g., Ni(II), Pd(II)) or tetrahedral metal ions. researchgate.netitn.pt For d⁸ metals, these often result in square-planar complexes. inorgchemres.org

1:3 (ML₃): Three ligands coordinate to a metal, often resulting in an octahedral or trigonal prismatic geometry, as seen with some trivalent metals like Mo(III). chemeurope.comcdnsciencepub.com

Dinuclear Complexes: The dithiolate can also act as a bridging ligand between two metal centers, as seen in diiron dithiolato carbonyl complexes which are relevant in modeling hydrogenase active sites. itn.ptnih.gov

The general reaction for the formation of a 1:2 complex can be represented as: M²⁺ + 2 HS-(C₃H₅(C₇H₁₅))-SH + 2 Base → M[S-(C₃H₅(C₇H₁₅))-S]₂ + 2 [H-Base]⁺

Chelation Effects and Metal-Sulfur Interaction Geometries

The ability of this compound to form a six-membered chelate ring with a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate thiol ligands. This is known as the chelation effect.

The geometry of the metal-sulfur interaction is dictated by the electronic configuration of the metal ion and the steric constraints of the ligand. msu.edu The propane-1,3-dithiol backbone provides greater flexibility than the more rigid 1,2-dithiolene ligands. chemeurope.comnih.gov Density functional theory (DFT) calculations on related 1,3-dithiolate complexes with mercury have indicated that they result in larger S-Hg-S bond angles than analogous 1,2-dithiolate complexes. nih.gov

Typical coordination geometries observed for dithiolate complexes include:

Square Planar: Common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.netinorgchemres.org

Tetrahedral: Often seen with d¹⁰ ions such as Cu(I) and Zn(II). researchgate.netlibretexts.org

Octahedral: For metals with a coordination number of six, such as Cr(III) or Co(III). msu.eduscirp.org

Trigonal Prismatic: A less common geometry, but famously observed for some tris(dithiolene) complexes like Mo(S₂C₂Ph₂)₃. chemeurope.comwikipedia.org

The metal-sulfur bonds in these complexes are predominantly covalent in character, arising from the interaction between the soft sulfur donor atoms and the soft metal acceptor. inorgchemres.orgnih.gov

Derivatization Reactions for Chemical Research

The thiol groups of this compound are nucleophilic centers that can readily undergo various derivatization reactions. These reactions are useful for modifying the compound's properties or for preparing it for specific analytical techniques. mdpi.comresearchgate.net

Alkylation Reactions and Thioether Formation

One of the most common derivatization reactions for thiols is S-alkylation to form thioethers. chemrevlett.com This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. libretexts.orglibretexts.org The dithiol is first treated with a base (e.g., an alkoxide or hydride) to generate the more potent nucleophilic dithiolate anion. This dithiolate then attacks an electrophilic alkylating agent, such as an alkyl halide, displacing the leaving group. Since there are two thiol groups, double alkylation is readily achieved to yield a bis-thioether. wikipedia.org

The general reaction is: HS-(C₃H₅(C₇H₁₅))-SH + 2 Base → ⁻S-(C₃H₅(C₇H₁₅))-S⁻ + 2 [H-Base]⁺ ⁻S-(C₃H₅(C₇H₁₅))-S⁻ + 2 R-X → R-S-(C₃H₅(C₇H₁₅))-S-R + 2 X⁻

This reaction is highly efficient for primary and methyl halides. libretexts.org

| Alkylating Agent (R-X) | Product Name | Product Structure |

|---|---|---|

| Iodomethane (CH₃I) | 2-Heptyl-1,3-bis(methylthio)propane | CH₃-S-CH₂-CH(C₇H₁₅)-CH₂-S-CH₃ |

| Benzyl Bromide (BnBr) | 1,3-Bis(benzylthio)-2-heptylpropane | C₆H₅CH₂-S-CH₂-CH(C₇H₁₅)-CH₂-S-C₆H₅CH₂ |

| Allyl Chloride (CH₂=CHCH₂Cl) | 1,3-Bis(allylthio)-2-heptylpropane | CH₂=CHCH₂-S-CH₂-CH(C₇H₁₅)-CH₂-S-CH₂CH=CH₂ |

Reactions with Electrophiles Beyond Carbonyls

The nucleophilic dithiolate derived from this compound can react with a variety of other electrophiles besides alkyl halides. nih.gov These reactions allow for the introduction of diverse functional groups, expanding the synthetic utility of the parent compound.

Acylation: Reaction with acyl halides or anhydrides yields thioesters. Thioesters are important intermediates in organic synthesis and are found in various biological systems. The reaction is analogous to the acylation of alcohols but thiols are generally more nucleophilic.

Michael Addition: As soft nucleophiles, thiolates readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This forms a new carbon-sulfur bond at the β-position of the electrophile.

Reaction with Epoxides: The dithiolate can act as a nucleophile to open epoxide rings. The attack typically occurs at the less sterically hindered carbon atom, resulting in a β-hydroxy thioether.

These reactions showcase the versatility of the thiol functional group in forming C-S, S-O, and other bonds.

| Electrophile | Reaction Type | Product Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | Bis-thioester |

| Benzoic Anhydride ((C₆H₅CO)₂O) | Acylation | Bis-thioester |

| Acrylonitrile (CH₂=CHCN) | Michael Addition | Bis-cyanoethyl thioether |

| Propylene Oxide | Epoxide Ring Opening | Bis-hydroxypropyl thioether |

Thiol-Disulfide Exchange Mechanisms

The generally accepted mechanism for thiol-disulfide exchange is a direct S_N2-type nucleophilic substitution. nih.govresearchgate.net The key reactive species is not the neutral thiol (R-SH), but its conjugate base, the thiolate anion (R-S⁻). wikipedia.orgresearchgate.net The thiolate is a potent nucleophile that attacks one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov This attack leads to the formation of a transient, linear trisulfide-like transition state. nih.gov Subsequently, the original disulfide bond is cleaved, releasing a different thiolate as a leaving group. nih.gov

The reaction sequence for a generic dithiol, such as this compound, reducing a disulfide (R'-S-S-R') can be described in two main steps:

Initial Nucleophilic Attack: One of the thiolate groups of the deprotonated this compound attacks the external disulfide bond, forming a mixed disulfide intermediate. This is a bimolecular reaction. wikipedia.org

Intramolecular Cyclization: The second thiol group within the same molecule, now in close proximity due to the propane backbone, attacks the sulfur atom of the newly formed mixed disulfide. This intramolecular reaction is typically rapid and results in the formation of a stable cyclic disulfide (in this case, a six-membered 1,3-dithiane ring derivative) and the release of the reduced target molecule (2 R'-SH). nih.govacs.org

The rate and equilibrium of the thiol-disulfide exchange are influenced by several factors:

pKa of the Thiols: The concentration of the reactive thiolate species is dependent on the pKa of the thiol and the pH of the solution. nih.gov A lower pKa means a higher concentration of thiolate at a given pH, leading to a faster reaction rate. The pKa itself is influenced by the molecular structure, including the electronic effects of nearby substituents. nih.gov The electron-donating nature of the heptyl group in this compound would be expected to slightly increase the pKa of the thiol groups compared to propane-1,3-dithiol, potentially slowing the reaction rate under certain pH conditions.

Steric Hindrance: The bulky heptyl group at the C2 position could introduce steric hindrance, potentially impeding the approach of the dithiol to a sterically hindered disulfide bond. Conversely, it could also influence the conformational preference of the dithiol, which might affect the rate of the intramolecular cyclization step.

Solvent Effects: Thiol-disulfide exchange reactions are significantly faster in aprotic solvents compared to polar protic solvents like water. nih.gov This is because protic solvents can stabilize the reactant thiolate more than the transition state, which has a more delocalized charge, thus increasing the activation energy. nih.govresearchgate.net

The reactivity of dithiols in reducing disulfide bonds is a critical aspect of their application in various fields. The table below presents comparative data for well-known dithiols to provide context for the expected reactivity of a compound like this compound.

| Dithiol Compound | pKa of Thiol Group(s) | Structure of Oxidized Form | Key Characteristics |

|---|---|---|---|

| Dithiothreitol (DTT) | 9.2, 10.1 | Stable 6-membered ring | Gold standard reducing agent; low redox potential (-0.33 V at pH 7). nih.govacs.org |

| Propane-1,3-dithiol | Not specified in results | Polymeric disulfide | Forms 1,3-dithianes with aldehydes/ketones. wikipedia.org |

| (2S)-2-aminobutane-1,4-dithiol (DTBA) | Lowered by adjacent amino group | Not specified in results | Designed for efficient reduction at neutral pH. nih.govacs.org |

Spectroscopic and Structural Characterization of this compound: A Data Deficit

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the chemical compound this compound remains unavailable in the public domain. Therefore, it is not possible to provide a thorough, data-driven analysis as requested by the article outline.

The intended article was to focus on the advanced spectroscopic characterization of this compound, including detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) data. This would have encompassed:

¹H NMR Chemical Shift Analysis: A discussion of the expected chemical shifts and splitting patterns for the aliphatic protons of the heptyl chain and the characteristic signals of the thiol (-SH) and methylene (B1212753) (-CH₂S-) protons.

¹³C NMR Spectral Interpretation: An analysis of the carbon framework, identifying the chemical shifts for each unique carbon atom in the molecule.

2D NMR Techniques: An exploration of how techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity and definitively assign proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS to determine the precise molecular weight and confirm the elemental composition of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): An analysis of the fragmentation patterns to further corroborate the molecular structure.

Without access to experimental or reliably predicted spectral data for this compound, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy.

While general principles of NMR and MS could be discussed in the context of a hypothetical this compound molecule, this would not constitute a focused and factual analysis of the compound itself. The creation of data tables and detailed research findings, as specifically requested, is contingent on the availability of primary research data which, in this case, appears to be non-existent in accessible scientific literature.

Further research or the de novo synthesis and characterization of this compound would be required to generate the necessary data to populate the outlined article structure.

A comprehensive search of scientific literature and chemical databases has revealed no specific published data for the advanced spectroscopic and structural characterization of the compound This compound .

Detailed research findings, including experimental data from Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Spectrometry, Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Single Crystal X-ray Diffraction, are not available for this specific molecule. Consequently, it is not possible to generate the requested article with the required scientifically accurate content, data tables, and in-depth analysis for each specified subsection.

While general spectroscopic features of the 1,3-propanedithiol backbone and thiol (-SH) functional groups are known from studies of related compounds, applying this general information to construct a detailed, data-rich article solely on this compound would be speculative and would not meet the required standard of scientific accuracy and detailed research findings. The specific influence of the 2-heptyl substituent on the compound's mass spectrometric fragmentation, vibrational modes, and crystal packing remains uncharacterized in the available literature.

Therefore, the generation of the article as per the provided outline and content requirements cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Characterization of 2 Heptylpropane 1,3 Dithiol Compounds

X-ray Diffraction and Crystallographic Studies

Supramolecular Interactions and Crystal Packing Motifs

The thiol functional groups are capable of acting as both donors and acceptors for weak hydrogen bonds of the type S-H···S. nih.govrsc.org These interactions, although significantly weaker than conventional O-H···O or N-H···O hydrogen bonds, are known to be directional and play a role in the local ordering of thiol-containing molecules in the solid state. nih.govrsc.org The interaction energy for such bonds is typically low, in the range of -3 to -15 kJ mol⁻¹. rsc.org

In the case of 2-Heptylpropane-1,3-dithiol, the two thiol groups can engage in intermolecular S-H···S hydrogen bonding, potentially leading to the formation of dimeric structures or extended one-dimensional chains. However, the bulky heptyl group attached to the propane (B168953) backbone introduces significant steric hindrance, which may disrupt or alter these hydrogen-bonding patterns.

The most significant contribution to the crystal packing of this compound is expected to arise from van der Waals interactions among the long heptyl chains. These non-directional forces will likely promote a packing arrangement that maximizes the contact between the alkyl groups, leading to a dense, layered structure. The crystal packing of long-chain n-alkanes and their derivatives often exhibits lamellar motifs, and a similar arrangement is plausible for this compound. In such a structure, the molecules would align in parallel, with the alkyl chains interdigitating to maximize van der Waals contacts.

To provide a more quantitative understanding, hypothetical crystallographic data for this compound, based on typical values for related compounds, are presented in the tables below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 25.0 - 30.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1100 - 1600 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.0 - 1.2 |

Table 2: Potential Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| S-H···S | 2.8 - 3.5 | 140 - 170 |

| C-H···S | 3.2 - 3.8 | 120 - 160 |

| C-H···π (if applicable) | 3.0 - 3.6 | 110 - 150 |

It is important to emphasize that these tables are illustrative and based on data from analogous structures. Experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction would be necessary to confirm these predictions and provide a definitive understanding of its supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 2 Heptylpropane 1,3 Dithiol Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 2-Heptylpropane-1,3-dithiol at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict a variety of ground-state properties.

For this compound, DFT would be employed to determine its optimal three-dimensional structure. This involves calculating forces on each atom and adjusting their positions until a minimum energy geometry is found. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. Furthermore, DFT can compute electronic properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MESP). These properties are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. esisresearch.org

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

This interactive table presents hypothetical data for the ground state properties of this compound, as would be calculated using a common DFT functional like B3LYP with a 6-31G(d,p) basis set.

| Property | Calculated Value | Unit |

| Total Energy | -1125.456 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.89 | eV |

| HOMO-LUMO Gap | 7.10 | eV |

| Dipole Moment | 1.85 | Debye |

Note: These values are illustrative and based on typical results for similar long-chain dithiols.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. tandfonline.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions, though often at a greater computational expense than DFT. tandfonline.com

For a molecule like this compound, high-accuracy ab initio calculations would be valuable for benchmarking results from more economical methods like DFT. They are particularly useful for calculating precise energetic properties, such as the energies of different conformers or the barriers for chemical reactions. Studies on smaller dithiols like ethane-1,2-dithiol have utilized ab initio methods to resolve discrepancies between experimental findings and less sophisticated theoretical models, particularly concerning the relative stabilities of different conformers. tandfonline.comresearchgate.net

Conformational Analysis and Energy Landscapes

The heptyl chain and the rotatable bonds within the propane-1,3-dithiol backbone allow this compound to adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that governs their interconversion.

Computational methods can systematically explore the conformational space by rotating the molecule around its single bonds and calculating the energy of each resulting structure. This process generates a potential energy landscape, which reveals the low-energy (and thus most populated) conformers and the energy barriers that separate them. For dithiols, intramolecular hydrogen bonding between the two thiol groups (S-H···S) can be a significant factor in determining conformational preference. tandfonline.comtandfonline.com In a molecule like this compound, the long, flexible heptyl group would introduce many additional low-energy conformations, making a thorough analysis computationally intensive but crucial for understanding its physical properties and interactions. Studies on propane-1,3-dithiol itself have identified multiple stable isomers on a complex potential energy surface. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table shows plausible relative energies for different conformations of the dithiol backbone of this compound, illustrating how computational methods can rank conformer stability. The nomenclature (e.g., gGGg') describes the sequence of dihedral angles along the molecule's backbone. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| gGGg' | 0.00 | 45.2 |

| gGGg | 0.25 | 28.9 |

| g'AGg | 0.60 | 15.5 |

| gAGg | 0.95 | 7.8 |

| tTTt | 2.50 | 2.6 |

Note: Data is hypothetical, based on conformational studies of ethane-1,2-dithiol and propane-1,3-dithiol. tandfonline.comresearchgate.net The presence of the heptyl group would further complicate this landscape.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. This is particularly valuable for understanding the reactivity of the thiol groups in this compound.

Transition State Characterization and Reaction Pathways

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Characterizing the geometry and energy of the TS is essential for calculating the activation energy of a reaction, which determines its rate. Computational methods can locate these TS structures on the potential energy surface.

For this compound, a key reaction would be the nucleophilic addition of one of its thiol groups to an electrophile, a common reaction for thiols. wiley.com For example, in a Michael addition, the deprotonated thiolate would attack an α,β-unsaturated carbonyl compound. wiley.com Computational studies on such reactions for simpler thiols have successfully modeled the transition states, revealing details about bond formation and breaking. acs.org These studies often show a stepwise mechanism involving the formation of an intermediate. wiley.comnih.gov

Table 3: Illustrative Activation Energies for a Hypothetical Thiol Addition Reaction

This interactive table provides hypothetical activation energies for the reaction of 2-Heptylpropane-1,3-dithiolate with a model electrophile (e.g., acrolein), comparing different computational methods.

| Method/Basis Set | Activation Energy (Ea) (kcal/mol) |

| B3LYP/6-31G(d,p) | 12.5 |

| M06-2X/6-311+G(d,p) | 10.8 |

| CCSD(T)/aug-cc-pVTZ | 9.7 |

Note: These values are illustrative, reflecting typical trends where higher levels of theory often refine activation energy predictions for thiol addition reactions. acs.orgnih.gov

Reaction Coordinate Analysis

Once a transition state is located, a reaction coordinate analysis, often using the Intrinsic Reaction Coordinate (IRC) method, can be performed. An IRC calculation maps the minimum energy path connecting the transition state down to the corresponding reactants and products on the potential energy surface. This provides a detailed visualization of the geometric changes that occur throughout the reaction. For the reactions of this compound, an IRC analysis would show precisely how the C-S bond forms and how the charge distribution evolves as the reaction progresses from the initial reactants, through the transition state, to the final products.

Energetic Profiles and Rate Constants for Key Transformations

The study of a chemical reaction's energetic profile and the calculation of its rate constants are fundamental to understanding its feasibility and speed. These investigations are typically performed using computational chemistry methods. For a molecule like this compound, key transformations would likely involve reactions at the thiol (-SH) groups, such as deprotonation, oxidation to form disulfides, and chelation to metal centers.

Energetic Profiles: A reaction's energetic profile is a map of the potential energy of the system as it progresses from reactants to products along a reaction coordinate. Key points on this profile include transition states (the highest energy point on the reaction pathway) and intermediates (stable species formed during the reaction). The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these species and map the pathway.

Rate Constants: The rate constant (k) quantifies the speed of a chemical reaction and is related to the activation energy through the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of correctly oriented collisions

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

By calculating the activation energy, computational chemistry provides a direct way to estimate the reaction rate constant. vaia.com The order of a reaction, which describes how the rate is affected by the concentration of each reactant, must be determined experimentally or through detailed mechanistic simulations. libretexts.orgnih.gov

For related thiol-disulfide interchange reactions, activation parameters have been measured, providing insight into the mechanistic model for the transition state. harvard.edu Such studies on simpler dithiols could serve as a benchmark for future theoretical calculations on this compound.

Hypothetical Data for a Dithiol Transformation:

The following table illustrates the type of data that would be generated from a computational study on a hypothetical transformation, such as the intramolecular oxidative cyclization of a dithiol.

| Parameter | Hypothetical Value | Description |

| ΔH (Enthalpy of Reaction) | -25 kJ/mol | The overall heat released or absorbed during the reaction. |

| Ea (Activation Energy) | +80 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| k at 298 K (Rate Constant) | 1.5 x 10⁻⁴ s⁻¹ | The calculated rate constant at room temperature. |

| Reaction Order | First-Order | The reaction rate depends on the concentration of one reactant. libretexts.org |

This table is for illustrative purposes only and does not represent actual data for this compound.

Ligand Field Theory and Prediction of Coordination Geometries for 2-Heptylpropane-1,3-dithiolate Complexes

When this compound acts as a ligand for a metal ion, it first deprotonates to form the 2-Heptylpropane-1,3-dithiolate anion. This dithiolate can then coordinate to a metal center through its two sulfur atoms, acting as a bidentate chelating ligand. Ligand Field Theory (LFT) is a model used to describe the electronic structure and predict the properties, including coordination geometry, of the resulting metal complex. numberanalytics.comlibretexts.org

LFT is an extension of Crystal Field Theory (CFT) and incorporates concepts from Molecular Orbital (MO) theory. researchgate.netuomustansiriyah.edu.iq It considers the interactions between the metal's d-orbitals and the orbitals of the ligands. These interactions cause the five degenerate d-orbitals of the metal ion to split into different energy levels. The magnitude of this splitting (Δ) and the resulting geometry depend on the nature of the ligand and the metal ion, as well as the coordination number. libretexts.org

Coordination Geometries: The geometry of a metal complex is determined by how the ligands arrange themselves around the central metal ion. Common geometries include tetrahedral, square planar, and octahedral. libretexts.orglibretexts.org

Tetrahedral: Often formed with metal ions having d⁰ or d¹⁰ electron configurations. libretexts.org

Square Planar: Common for metal ions with a d⁸ configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orgresearchgate.net

Octahedral: The most common geometry, involving six ligands (or three bidentate ligands) arranged around the metal center. libretexts.org

Dithiolate ligands are known to form complexes with various geometries. For instance, trigonal prismatic coordination is observed for some dithiolene ligands with d⁰ and d¹ metal centers. libretexts.org Density functional theory calculations on mercury complexes with 1,3-dithiolate ligands indicate that coordination results in S-Hg-S bond angles that are far from linear, suggesting coordination numbers greater than two. nih.gov

The specific geometry of a 2-Heptylpropane-1,3-dithiolate complex would depend on the metal ion, its oxidation state, and the presence of other ligands. LFT would predict the most stable arrangement by considering the Ligand Field Stabilization Energy (LFSE), which is the net energy reduction of the d-electrons due to the splitting of the d-orbitals in the ligand field. libretexts.org

Predicted Geometries for Dithiolate Complexes:

| Metal Ion (d-count) | Typical Coordination Number | Likely Geometry |

| Ni(II) (d⁸) | 4 | Square Planar |

| Zn(II) (d¹⁰) | 4 | Tetrahedral |

| Fe(III) (d⁵) | 6 | Octahedral |

| Mo(IV) (d²) | 6 | Trigonal Prismatic or Octahedral |

This table provides generalized predictions based on established principles of Ligand Field Theory and known dithiolate chemistry. libretexts.orglibretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation calculates the net force on each atom and uses this to model its motion, providing a detailed view of the system's dynamic behavior at an atomic scale.

For this compound, MD simulations could provide insights into several key areas:

Conformational Dynamics: The heptyl chain and the propanedithiol backbone are flexible. MD simulations can explore the different conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or in an organic solvent), their relative stabilities, and the rates of conversion between them.

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal how they interact with each other. rsc.org This includes van der Waals interactions between the alkyl chains and potential hydrogen bonding involving the thiol groups. These interactions govern the bulk properties of the substance, such as its boiling point and viscosity, and are crucial for understanding crystallization processes. rsc.orgmdpi.com

Solvation: By simulating the molecule in a solvent box (e.g., surrounded by water molecules), one can study how the solvent organizes around the solute. This provides information on solubility and the structure of the solvation shell around the hydrophobic heptyl tail and the more polar dithiol headgroup.

Complex Formation: MD simulations can model the dynamic process of a dithiolate ligand binding to a metal ion or the self-assembly of monomers into larger structures. nih.govmdpi.com For example, a study on benzene-1,3-dithiol used reactive MD simulations to model the formation of macrocycles, showing how monomers first form dimers, which then cyclize into larger rings. nih.gov

The analysis of MD trajectories can yield quantitative data on structural and dynamic properties, such as root-mean-square deviation (RMSD), radius of gyration (Rg), and radial distribution functions (RDFs) to characterize intermolecular distances. dovepress.com

Applications of 2 Heptylpropane 1,3 Dithiol in Materials Science and Advanced Organic Synthesis

Role in Polymer Chemistry and Functional Materials

Detailed searches of scientific literature and patent databases did not yield specific examples of "2-Heptylpropane-1,3-dithiol" being directly utilized in the following areas of polymer chemistry. The subsequent sections reflect this lack of specific data.

There is no available research demonstrating the use of this compound as a cross-linking agent in polymerization processes. In principle, dithiols can act as cross-linkers by reacting with appropriate functional groups on polymer chains to form a three-dimensional network. However, specific studies employing the title compound for this purpose are not found.

The synthesis of thiol-functionalized polymers is a well-established field, but there are no specific reports on the use of this compound for creating such polymeric reagents.

While the incorporation of various functional monomers into hyperbranched and block copolymers is a subject of ongoing research, the integration of this compound into these complex polymer architectures has not been described in the available literature.

The development of chemosensors often relies on specific molecular recognition events. Although sulfur-containing compounds are utilized in some chemosensor designs, there is no documented use of this compound or its derivatives as part of a polymer scaffold for chemosensor applications.

Advanced Synthetic Methodologies Utilizing this compound Derivatives

The primary and well-documented application of the reaction between a heptyl-containing aldehyde (octanal) and propane-1,3-dithiol is in the formation of 2-heptyl-1,3-dithiane (B14623058), which serves as a stable protecting group for the carbonyl functionality. This strategy is a cornerstone of modern organic synthesis, allowing for selective reactions at other sites of a multifunctional molecule.

The formation of the 1,3-dithiane (B146892) from an aldehyde is a robust and widely used method for carbonyl protection due to the high stability of the resulting thioacetal to a wide range of reagents, particularly nucleophiles and bases. vulcanchem.com The synthesis of 2-heptyl-1,3-dithiane is typically achieved by reacting octanal (B89490) with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). rsc.org

Table 1: Synthesis of 2-Heptyl-1,3-dithiane

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Octanal, 1,3-Propanedithiol | BF₃·Et₂O | Dichloromethane (B109758) (CH₂Cl₂) | 2-Heptyl-1,3-dithiane | 97% | rsc.org |

A significant application of 2-heptyl-1,3-dithiane is demonstrated in the total synthesis of the antifungal agent viridiofungin A. rsc.org In this multi-step synthesis, the dithiane moiety serves to protect the aldehyde group of octanal while subsequent chemical transformations are carried out. The acidic proton at the C-2 position of the 1,3-dithiane ring can be abstracted by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This nucleophile can then react with various electrophiles, effectively reversing the normal electrophilic reactivity of the original carbonyl carbon (umpolung). In the synthesis of viridiofungin A, the lithiated 2-heptyl-1,3-dithiane is alkylated with an appropriate electrophile. rsc.org

Deprotection, the removal of the dithiane group to regenerate the carbonyl, can be accomplished using various methods, often involving reagents like mercury(II) salts. vulcanchem.com This robust protection-deprotection strategy allows for the construction of complex molecular architectures that would otherwise be difficult to achieve.

Beyond its role in natural product synthesis, derivatives like 2-heptyl-1,3-dithiane have also been explored for other applications, such as in the preparation of self-assembled monolayers for corrosion inhibition on copper surfaces. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Heptyl-1,3-dithiane |

| Octanal |

| Propane-1,3-dithiol |

| Viridiofungin A |

| Boron trifluoride etherate |

| n-Butyllithium |

| N-Bromosuccinimide |

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. tcichemicals.com While dithiols can, in principle, participate in MCRs, no studies specifically detailing the use of this compound in such reactions have been documented.

Development of Novel Synthetic Sequences and Reaction Systems

The discovery of novel synthetic sequences is a cornerstone of advanced organic chemistry, enabling the construction of complex molecules with greater efficiency and control. iust.ac.ir Dithiols like 1,3-propanedithiol are known reagents, for example, in the protection of carbonyl groups to form 1,3-dithianes, which can then undergo further reactions. wikipedia.orgorganic-chemistry.org However, there is no published research on the development of unique synthetic methodologies or reaction systems that specifically leverage this compound.

Applications in Surface Functionalization and Nanomaterials

The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications in fields like nanomedicine and catalysis. frontiersin.orgrsc.org Thiol groups are particularly useful for anchoring molecules to the surface of noble metal nanoparticles, such as gold. ucl.ac.uk This surface modification can enhance biocompatibility, improve cellular uptake, or introduce catalytic activity. frontiersin.orgrsc.org While the principle of using dithiols for surface functionalization is well-established, there are no specific studies describing the application of this compound for modifying the surface of any nanomaterials.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes and Catalytic Cycles Involving 2-Heptylpropane-1,3-dithiol

The foundational reactivity of dithiols, such as the formation of 1,3-dithianes from carbonyl compounds, serves as a starting point for investigating this compound. wikipedia.orgorganic-chemistry.org The presence of the 2-heptyl group is expected to introduce significant steric hindrance, which could be harnessed to achieve novel reactivity and selectivity.

Future research could explore its role in catalytic cycles, where the dithiol or its corresponding metal-dithiolate complex acts as a key intermediate. wikipedia.org In organometallic catalysis, ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby controlling the catalytic activity and selectivity. beilstein-journals.org The bulky heptyl group could create a unique coordination pocket around a metal, potentially enabling substrate-selective transformations that are difficult to achieve with less sterically demanding dithiol ligands. For instance, in photoredox catalysis, visible-light-mediated energy transfer can unlock unique reaction pathways, and the ligand environment is critical in modulating the excited states of the catalyst. rsc.org Investigating the influence of this compound-derived ligands in such photocatalytic systems could lead to the discovery of unprecedented transformations. researchgate.net

Moreover, the reaction of 2-aryl-1,3-dithianes with other molecules has demonstrated new and unexpected reactivity, suggesting that the dithiane derivatives of this compound could also serve as precursors to novel chemical structures and reaction pathways. nih.gov

Integration into Novel Polymer Architectures and Composite Materials

The bifunctionality of this compound makes it an attractive monomer or cross-linking agent for the synthesis of advanced polymers. Research has shown that dithiols can participate in step-growth polymerizations, such as in dithiol-yne reactions, to form complex polymer architectures like comb polymers. mdpi.com The integration of this compound into such systems could yield polymers with tailored properties.

The long heptyl side chain is anticipated to impart significant hydrophobicity and flexibility to the polymer backbone. This could be exploited in the design of materials with specific surface properties, self-assembly characteristics, or enhanced solubility in nonpolar media. For example, its use in creating ABA tri-block copolymers could lead to thermoplastic elastomers with unique mechanical properties. rsc.org Furthermore, polymeric reagents containing propane-1,3-dithiol functions have been developed for use in supported organic synthesis. nih.govresearchgate.net A similar strategy using this compound could lead to new functional materials for catalysis or separation, where the heptyl group modifies the microenvironment of the active sites. The synthesis of complex polymeric architectures often relies on efficient initiator attachment, and designing systems around this dithiol could lead to materials with ultra-high chain density. rsc.org

| Potential Polymer Application | Role of this compound | Anticipated Property Improvement |

| Thiol-Ene/Thiol-Yne Networks | Monomer / Cross-linker | Increased hydrophobicity, controlled swelling, tailored mechanical response. |

| Functional Copolymers | Co-monomer | Introduction of pendant thiol groups for post-polymerization modification. |

| Self-Assembling Block Copolymers | Hydrophobic block component | Formation of unique nanostructures in solution or bulk. |

| Composite Material Interfaces | Surface modifier | Improved adhesion and compatibility between organic polymers and inorganic fillers. |

Rational Design of this compound-Derived Ligands for Specific Metal Coordination

Dithiols are well-established as potent ligands for a wide range of metal ions, forming stable thiolate complexes. wikipedia.orgwikipedia.orglibretexts.org The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with precisely controlled geometry, reactivity, and physical properties. nih.govrsc.org The this compound molecule offers a unique scaffold for ligand design.

The two thiol groups provide a strong bidentate chelation site for metals, while the heptyl group acts as a bulky "tuning" element. This steric bulk can enforce specific coordination geometries (e.g., distorted tetrahedral or square planar) and create a protected pocket around the metal center. libretexts.org This can be particularly useful in catalysis, where it can prevent catalyst deactivation via dimerization or provide selectivity for smaller substrates. Research on 1H-1,2,3-triazole-4,5-dithiols has shown that substituents on the ligand backbone can be used to investigate the electronic influence on different metal centers. mdpi.com Similarly, by systematically varying the alkyl chain length (e.g., replacing heptyl with other groups), a library of ligands could be developed to fine-tune the properties of metal complexes for specific applications, such as selective ion extraction or sensing. rsc.org

| Metal Ion Target | Potential Application | Role of the 2-Heptylpropyl-1,3-dithiol Ligand |

| Palladium(II), Platinum(II) | Cross-coupling Catalysis | Steric bulk to promote reductive elimination and enhance catalyst stability. |

| Rhodium(I), Iridium(I) | Hydroformylation, Hydrogenation | Creation of a chiral-like pocket to influence regioselectivity or enantioselectivity. |

| Nickel(II) | Olefin Polymerization | Control of polymer chain growth and branching by modulating access to the active site. |

| Arsenic(III), Gold(I) | Medicinal Chemistry, Sensing | Enhancement of lipophilicity for cellular uptake; creation of specific binding cavities. mdpi.com |

Development of High-Throughput Screening Methodologies for Synthetic Optimization and Reactivity Discovery

High-throughput screening (HTS) is a powerful paradigm for accelerating chemical research, enabling the rapid evaluation of numerous reaction conditions or compounds. nih.gov The application of HTS to this compound could dramatically accelerate both its synthesis and the discovery of its applications.

Firstly, HTS methods could be employed to optimize the synthesis of the dithiol itself. By screening various catalysts, solvents, temperatures, and reactant ratios in parallel, the most efficient and scalable synthetic route can be identified quickly.

Secondly, HTS platforms can be used to explore the reactivity of this compound. mdpi.com By reacting it against large libraries of diverse chemical substrates under various conditions, new and unexpected reactions may be discovered. For example, a colorimetric assay using dithiolate-grafted nanoparticles could be adapted to screen for specific binding events or catalytic turnovers. wipo.int Similarly, its performance as a ligand could be rapidly assessed by screening its metal complexes in an array of catalytic test reactions. Such approaches are crucial for identifying "hits"—active compounds or conditions that can then be subjected to more detailed study. nih.gov Strategies for producing macrocyclic compounds from dithiols in a 96-well format have already been established and could be adapted for this molecule. epfl.ch

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Studies

The most profound understanding of the potential of this compound will emerge from a synergistic approach that combines state-of-the-art experimental work with advanced computational modeling. acs.org Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide invaluable insights into molecular structure, electronic properties, and reaction energetics. acs.orgmdpi.com

This combined strategy could follow a feedback loop:

Prediction: Computational models (e.g., DFT) would be used to predict the geometric and electronic structures of this compound and its potential metal complexes. Reaction pathways for its synthesis and subsequent transformations could be mapped, and activation barriers calculated to identify the most plausible mechanisms. chemrxiv.org

Experimentation: These computational predictions would guide targeted experiments. For example, syntheses would be attempted under conditions predicted to be optimal, and spectroscopic techniques (NMR, IR, UV-Vis) would be used to characterize the products, comparing the results with computationally predicted spectra. mdpi.com

Refinement: Experimental findings would be used to validate and refine the computational models. Discrepancies between prediction and observation would lead to adjustments in the theoretical framework, enhancing its predictive power for future investigations. researchgate.net

This integrated approach has proven highly effective in diverse areas, from understanding corrosion inhibition to designing multimeric chelating agents, and would be essential to fully unlock the chemical potential of this compound. rsc.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.